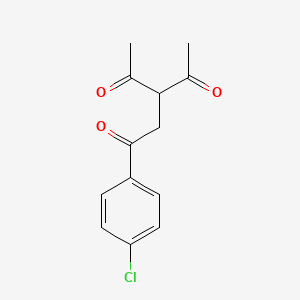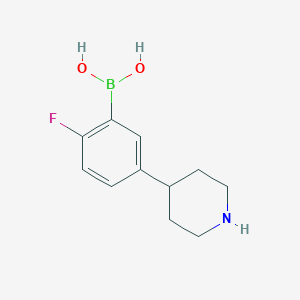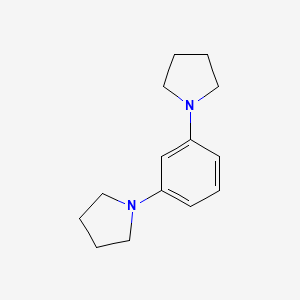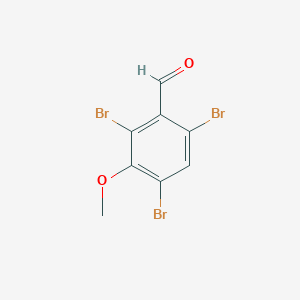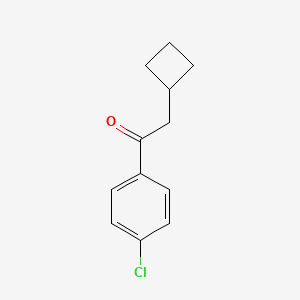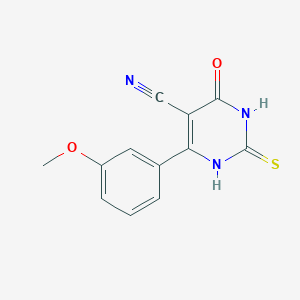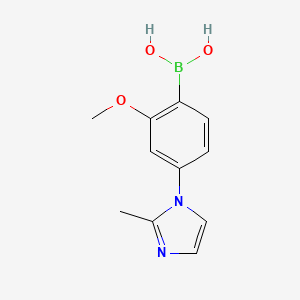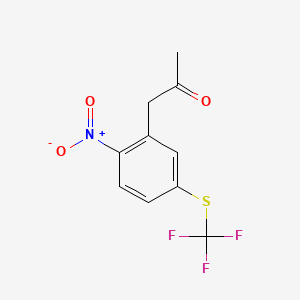
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. One common method involves the nitration of 2-(trifluoromethylthio)benzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitro compound is then subjected to a Friedel-Crafts acylation reaction with acetone in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-one moiety, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Reduction of the nitro group yields 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-2-one.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation can produce carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio and nitro functionalities.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and trifluoromethylthio groups.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparison with Similar Compounds
- 1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one
- 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole
- 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one
Comparison: 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both a nitro group and a trifluoromethylthio group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H8F3NO3S |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[2-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-6(15)4-7-5-8(18-10(11,12)13)2-3-9(7)14(16)17/h2-3,5H,4H2,1H3 |
InChI Key |
GMFKHWPHADGSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
